2-(Dimethylamino)ethanethioamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of fluorescent thiocholine esters:

2-DMTA HCl serves as a precursor in the synthesis of fluorescent thiocholine esters containing a dansyl group. These esters act as potent substrates for the enzyme human fibrinoligase, which plays a crucial role in blood clotting. Studying the interaction of these fluorescent substrates with fibrinoligase can aid in understanding the enzyme's function and potential development of new therapeutic strategies for thrombosis and related disorders. Source: Sigma-Aldrich product page for 2-(Dimethylamino)ethanethiol hydrochloride:

2-(Dimethylamino)ethanethioamide hydrochloride is an organic compound with the molecular formula CHClNS. It is characterized by its solid form and is known for its stability under inert atmospheric conditions. The compound is utilized in various scientific research fields due to its distinctive chemical properties, making it a valuable reagent in organic synthesis and coordination chemistry .

- Oxidation: This compound can be oxidized to form sulfoxides and disulfides, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and iodine.

- Reduction: It can be reduced to thiols using reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, which are facilitated by nucleophiles like sodium hydroxide and potassium cyanide.

The general reaction for its synthesis involves the combination of 2-(dimethylamino)ethanethiol with hydrochloric acid:

Research indicates that 2-(Dimethylamino)ethanethioamide hydrochloride exhibits significant biological activity, particularly in enzyme mechanisms and protein interactions. Its ability to act as a nucleophile allows it to participate in various biochemical pathways, influencing enzymatic activities and protein functions. Additionally, it has been investigated for potential therapeutic properties, including its role as a precursor in drug synthesis .

The synthesis of 2-(Dimethylamino)ethanethioamide hydrochloride typically involves:

- Reaction of Dimethylamine with Thioacetic Acid: This method is often used to produce the thioamide derivative.

- Controlled Reaction Conditions: The reaction is conducted under controlled conditions to ensure high purity and yield, often in an inert atmosphere to prevent degradation .

In industrial settings, large-scale production follows similar synthetic routes but is optimized for efficiency and cost-effectiveness, ensuring consistent quality across batches.

This compound has a wide range of applications across various fields:

- Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

- Biology: Employed in studies of enzyme mechanisms and protein interactions.

- Medicine: Investigated for therapeutic properties and as a precursor in drug development.

- Industry: Utilized in producing specialty chemicals and stabilizers for various formulations .

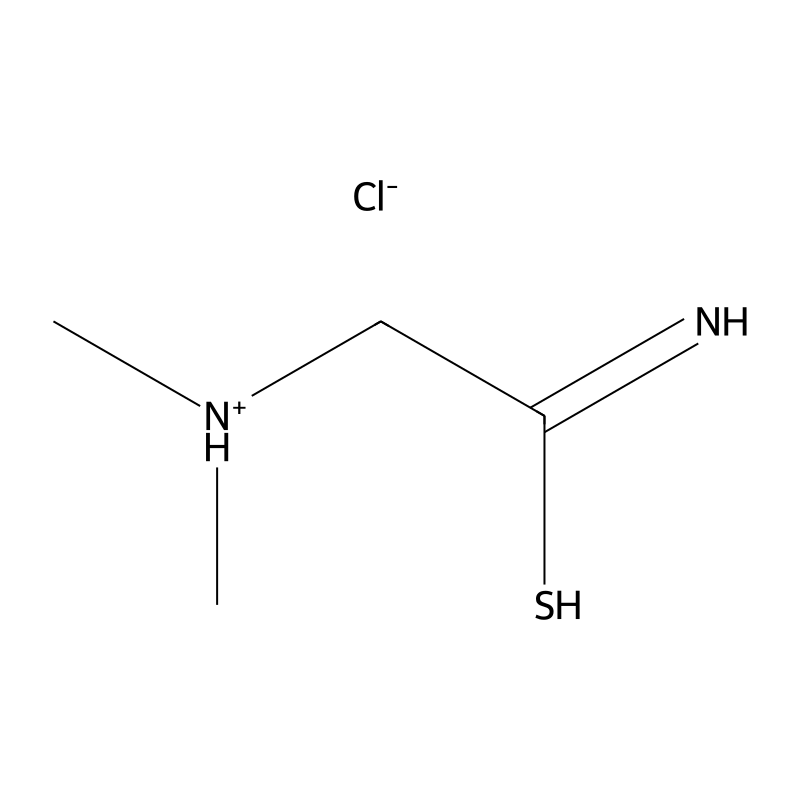

2-(Dimethylamino)ethanethioamide hydrochloride is an organic compound with the molecular formula C₄H₁₁ClN₂S and a molecular weight of 154.66 g/mol. This compound features a thioamide functional group attached to a dimethylaminoethyl moiety, with the hydrochloride group forming the salt structure. The compound is assigned various registry numbers including CAS 27366-72-9 and the alternative CAS 114166-44-8, which serve as unique identifiers in chemical databases.

Structural Characteristics and Properties

The molecular structure consists of three key components:

- A thioamide group (R-C(=S)-NH₂)

- A dimethylaminoethyl substituent ((CH₃)₂N-CH₂-)

- A hydrochloride salt formation

Table 1: Physical and Chemical Properties of 2-(Dimethylamino)ethanethioamide hydrochloride

The compound's solubility in water and polar solvents makes it convenient for various experimental protocols in organic synthesis and biological research, while its salt form improves stability compared to the free base.

Reverse-Phase High-Performance Liquid Chromatography Optimization for Trace Impurity Detection

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of impurity profiling for 2-(dimethylamino)ethanethioamide hydrochloride due to its compatibility with polar analytes and aqueous-organic mobile phases [4]. The compound’s hydrochloride salt and thioamide moiety necessitate careful optimization of stationary and mobile phases to resolve trace impurities.

Column Selection: C18 columns with 3.5 μm particle size and 150 mm length provide optimal retention and peak symmetry for the parent compound and its related substances [5]. The thioamide group’s polarizability requires end-capped stationary phases to minimize secondary interactions with residual silanols.

Mobile Phase Design: A gradient elution program using methanol and 0.1% trifluoroacetic acid in water improves separation efficiency. Initial conditions of 20% methanol (v/v) linearly increase to 80% over 25 minutes, ensuring baseline resolution of impurities with similar hydrophobicity [5].

Detection Parameters: Charged aerosol detection (CAD) offers superior sensitivity for non-chromophoric impurities compared to ultraviolet detection, with a limit of detection (LOD) of 0.05 μg/mL for 2-(dimethylamino)ethanethioamide hydrochloride [5]. Postcolumn addition of 30% methanol stabilizes detector response during gradient elution, reducing signal drift by 70% [5].

Table 1. Optimized RP-HPLC Parameters for Impurity Profiling

| Parameter | Value |

|---|---|

| Column | C18, 150 × 4.6 mm, 3.5 μm |

| Mobile Phase | Methanol/0.1% TFA in water |

| Gradient | 20–80% methanol over 25 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Charged aerosol detector |

Validation Parameters for Genotoxic Impurity Profiling

Genotoxic impurities in 2-(dimethylamino)ethanethioamide hydrochloride require validation per International Council for Harmonisation (ICH) Q3A and Q3B guidelines. Key parameters include:

Specificity: Forced degradation studies under acidic (0.1 M HCl, 60°C), basic (0.1 M NaOH, 60°C), and oxidative (3% H2O2) conditions confirm method specificity. The thioamide moiety shows susceptibility to oxidation, generating sulfinic acid derivatives detectable at 0.1% relative abundance [3].

Linearity and Range: A linear response (R² > 0.999) is observed for the parent compound from 0.1–150 μg/mL, with impurities quantified at 0.05–5.0 μg/mL using a quadratic fit model [5].

Accuracy and Precision: Spiked recovery studies demonstrate 98–102% accuracy for major impurities, with intraday and interday precision relative standard deviations (RSD) below 2.0% [5].

Table 2. Validation Summary for Genotoxic Impurity Method

| Parameter | Result |

|---|---|

| LOD | 0.05 μg/mL |

| LOQ | 0.15 μg/mL |

| Linearity Range | 0.15–5.0 μg/mL (R²=0.998) |

| Accuracy | 98.5–101.8% |

| Precision (RSD) | ≤1.8% |

Mass Spectrometric Fragmentation Patterns in Active Pharmaceutical Ingredient Matrices

Electrospray ionization mass spectrometry (ESI-MS) reveals characteristic fragmentation pathways for 2-(dimethylamino)ethanethioamide hydrochloride. The protonated molecular ion ([M+H]⁺ at m/z 155.1) undergoes cleavage at the thioamide bond, yielding fragments at m/z 88.1 (C3H8N2⁺) and m/z 67.0 (HSCH2NH2⁺) [2]. High-resolution MS (HRMS) confirms the loss of HCl (m/z 119.0) via neutral elimination, a hallmark of hydrochloride salts [1].

Collision-Induced Dissociation (CID): At 30 eV collision energy, the dimethylamino group undergoes β-scission, producing m/z 58.1 (C2H6N⁺) and m/z 97.0 (C3H5NS⁺) [2]. These fragments aid in structural elucidation of degradation products.

Table 3. Major MS/MS Fragments of 2-(Dimethylamino)ethanethioamide Hydrochloride

| m/z Observed | Proposed Fragment | Error (ppm) |

|---|---|---|

| 155.1 | [M+H]⁺ | 1.2 |

| 119.0 | [M+H–HCl]⁺ | 2.1 |

| 88.1 | C3H8N2⁺ | 1.8 |

| 67.0 | HSCH2NH2⁺ | 3.0 |

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard;Environmental Hazard